Indium(III) trifluoromethanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Alkanesulfonates - Mesylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

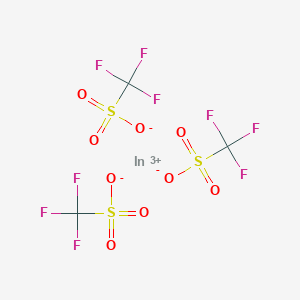

3D Structure of Parent

Properties

IUPAC Name |

indium(3+);trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.In/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYRAEIHXSVXPV-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[In+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F9InO9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370444 | |

| Record name | Indium(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128008-30-0 | |

| Record name | Indium(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indium(III) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Indium(III) Trifluoromethanesulfonate: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Indium(III) trifluoromethanesulfonate (B1224126), also known as indium(III) triflate [In(OTf)₃], has emerged as a highly versatile and effective Lewis acid catalyst in a myriad of organic transformations. Its stability, water tolerance, and catalytic activity make it an attractive reagent in modern synthetic chemistry, particularly in the development of pharmaceutical intermediates. This technical guide provides an in-depth overview of the synthesis, characterization, and key applications of Indium(III) trifluoromethanesulfonate.

Physicochemical Properties

This compound is a white to off-white, hygroscopic crystalline solid. It is soluble in various organic solvents, including dichloromethane, acetonitrile, and nitromethane (B149229), and sparingly soluble in hydrocarbons and diethyl ether.

| Property | Value |

| Chemical Formula | C₃F₉InO₉S₃ |

| Molecular Weight | 562.03 g/mol [1] |

| CAS Number | 128008-30-0[1] |

| Appearance | White to off-white powder or granules[2] |

| Melting Point | >300 °C[2] |

| Solubility | Soluble in polar organic solvents; insoluble in water[3] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound involves the reaction of an indium precursor, such as indium(III) oxide (In₂O₃) or indium metal, with trifluoromethanesulfonic acid (triflic acid, TfOH).[4]

Experimental Protocol: Synthesis from Indium(III) Oxide

This protocol is based on the general acid-base reaction between a metal oxide and a strong acid.

Materials:

-

Indium(III) oxide (In₂O₃)

-

Trifluoromethanesulfonic acid (CF₃SO₃H)

-

Anhydrous toluene (B28343) (optional, for purification)

-

Suitable reaction vessel with a condenser and stirring mechanism

-

Vacuum line for drying

Procedure:

-

Reaction Setup: In a fume hood, a reaction flask equipped with a magnetic stirrer and a reflux condenser is charged with indium(III) oxide.

-

Addition of Triflic Acid: A stoichiometric amount of trifluoromethanesulfonic acid is slowly added to the flask. The reaction is exothermic and should be controlled.

-

Reaction: In₂O₃ + 6 CF₃SO₃H → 2 In(OTf)₃ + 3 H₂O

-

-

Reaction Conditions: The mixture is heated and stirred to ensure complete reaction. The exact temperature and reaction time can vary, but heating is often employed to drive the reaction to completion.

-

Purification: The primary byproduct of this reaction is water, which must be removed to obtain the anhydrous salt. This can be achieved by:

-

Heating under vacuum: The crude product is heated under a high vacuum to remove residual water and any volatile impurities.

-

Azeotropic distillation: Toluene can be added to the reaction mixture, and the water can be removed azeotropically. The toluene is then removed under reduced pressure.

-

-

Isolation and Storage: The resulting white solid is cooled to room temperature under an inert atmosphere (e.g., nitrogen or argon) and stored in a desiccator due to its hygroscopic nature.[3]

Caption: Synthesis of In(OTf)₃ from Indium(III) Oxide.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity. The following are key analytical techniques and expected results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹⁹F NMR: This is a crucial technique for characterizing triflate salts. The triflate anion (CF₃SO₃⁻) gives a characteristic singlet in the ¹⁹F NMR spectrum. The chemical shift can vary slightly depending on the solvent and whether the triflate is coordinated to the metal center or exists as a free counterion. A sharp singlet for the free triflate counterion is typically observed around -79 ppm.[5] A signal for a coordinated triflate ion may appear slightly downfield, around -76 to -77 ppm.[5]

-

¹³C NMR: The trifluoromethyl carbon (CF₃) in the triflate anion will appear as a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound will show strong absorption bands characteristic of the triflate group. Key vibrational modes include:

-

S=O stretching: Strong absorptions in the region of 1250-1280 cm⁻¹ and 1150-1170 cm⁻¹.

-

C-F stretching: Strong absorptions in the region of 1220-1230 cm⁻¹ and 1150-1160 cm⁻¹.

-

S-O stretching: A strong absorption around 1030 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern of the compound. Depending on the ionization technique used, peaks corresponding to fragments such as [In(OTf)₂]⁺ may be observed.

Applications in Organic Synthesis

This compound is a powerful Lewis acid catalyst for a wide range of organic reactions. Its utility stems from its ability to activate various functional groups, facilitating bond formation under mild conditions.

Friedel-Crafts Acylation

In(OTf)₃ is an effective catalyst for the Friedel-Crafts acylation of aromatic compounds, providing an alternative to traditional catalysts like aluminum chloride. It can be used in catalytic amounts, often leading to high yields of the desired aryl ketones.

Experimental Protocol: Catalytic Friedel-Crafts Acylation of Anisole (B1667542)

Materials:

-

Anisole

-

Acetic anhydride (B1165640)

-

This compound (In(OTf)₃)

-

Nitromethane (solvent)

-

Lithium perchlorate (B79767) (LiClO₄) (optional co-catalyst)

Procedure:

-

Reaction Setup: A solution of anisole and acetic anhydride in nitromethane is prepared in a reaction flask.

-

Catalyst Addition: A catalytic amount of In(OTf)₃ (e.g., 1 mol%) is added to the mixture. In some cases, the addition of a co-catalyst like LiClO₄ can enhance the reaction rate and yield.

-

Reaction Conditions: The reaction is typically stirred at room temperature for a specified period.

-

Work-up: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to afford the crude product, which can be further purified by chromatography or distillation.

Table of Representative Yields for Friedel-Crafts Acylation:

| Aromatic Substrate | Acylating Agent | Catalyst Loading (mol%) | Co-catalyst | Solvent | Yield (%) |

| Anisole | Acetic Anhydride | 1 | - | MeNO₂ | 28 |

| Anisole | Acetic Anhydride | 1 | 100 mol% LiClO₄ | MeNO₂ | High |

| Mesitylene | Acetic Anhydride | 1 | 100 mol% LiClO₄ | MeNO₂ | High |

| m-Xylene | Acetic Anhydride | 1 | 100 mol% LiClO₄ | MeNO₂ | High |

| Furan | Acetic Anhydride | 1 | 100 mol% LiClO₄ | MeNO₂ | High |

| Toluene | Acetic Anhydride | 10 | 100 mol% LiClO₄ | MeNO₂ | 82 |

Data compiled from various sources demonstrating the catalytic efficacy.

Caption: In(OTf)₃ catalyzed Friedel-Crafts Acylation.

Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction for the synthesis of dihydropyrimidinones (DHPMs), which are important scaffolds in medicinal chemistry. In(OTf)₃ has been shown to be an efficient catalyst for this reaction, often leading to high yields under mild and solvent-free conditions.[6]

Experimental Protocol: In(OTf)₃-Catalyzed Biginelli Reaction

Materials:

-

Aldehyde

-

β-Ketoester (e.g., ethyl acetoacetate)

-

Urea (B33335) or Thiourea

-

This compound (In(OTf)₃)

Procedure:

-

Mixing Reactants: A mixture of the aldehyde, β-ketoester, and urea (or thiourea) is prepared.

-

Catalyst Addition: A catalytic amount of In(OTf)₃ (e.g., 2 mol%) is added to the mixture.

-

Reaction Conditions: The reaction is often carried out under solvent-free conditions and may be heated to accelerate the reaction.

-

Work-up and Purification: After completion, the reaction mixture is cooled, and the solid product is typically recrystallized from a suitable solvent (e.g., ethanol) to yield the pure dihydropyrimidinone.

Table of Representative Yields for the Biginelli Reaction:

| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Catalyst Loading (mol%) | Conditions | Yield (%) |

| Benzaldehyde | Ethyl acetoacetate | Urea | 2 | Solvent-free, 90 °C | 96 |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 2 | Solvent-free, 90 °C | 95 |

| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | 2 | Solvent-free, 90 °C | 94 |

| 3-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 2 | Solvent-free, 90 °C | 92 |

| Furfural | Ethyl acetoacetate | Urea | 2 | Solvent-free, 90 °C | 91 |

| Benzaldehyde | Ethyl acetoacetate | Thiourea | 2 | Solvent-free, 90 °C | 95 |

Data compiled from various sources illustrating the versatility of the catalyst.

Caption: In(OTf)₃ catalyzed Biginelli Reaction.

Conclusion

This compound is a valuable and versatile Lewis acid catalyst with a broad range of applications in organic synthesis. Its straightforward preparation, stability, and high catalytic activity make it an essential tool for researchers in both academic and industrial settings, particularly in the development of novel pharmaceuticals and fine chemicals. The detailed protocols and characterization data provided in this guide serve as a comprehensive resource for the synthesis and utilization of this important reagent.

References

Indium(III) Triflate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the physical and chemical properties of indium(III) trifluoromethanesulfonate, a versatile Lewis acid catalyst in organic synthesis.

This compound, also known as indium(III) triflate, is a powerful and versatile Lewis acid catalyst that has garnered significant attention in the field of organic synthesis. Its unique properties, including high catalytic activity, water tolerance, and recyclability in certain systems, make it an invaluable tool for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the core physical and chemical properties of indium(III) triflate, detailed experimental methodologies for its characterization, and insights into its applications in the synthesis of complex organic molecules.

Core Physical and Chemical Properties

Indium(III) triflate is a white, hygroscopic powder that is commercially available. Its key physical and chemical properties are summarized in the tables below.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Indium(III) triflate, In(OTf)₃, In(TFA)₃, Tris(trifluoromethanesulfonato)indium |

| CAS Number | 128008-30-0[1] |

| Molecular Formula | C₃F₉InO₉S₃[1] |

| Molecular Weight | 562.03 g/mol [1] |

| Property | Description |

| Appearance | White to off-white powder or crystals. |

| Melting Point | Decomposes at >300 °C.[2] |

| Boiling Point | Not applicable, decomposes. |

| Solubility | Soluble in water and many organic solvents.[3] Sparingly soluble in hydrocarbons and diethyl ether.[2] |

| Stability | Stable under normal conditions, but is hygroscopic and should be stored in a dry environment.[2] |

| Hygroscopicity | Hygroscopic; readily absorbs moisture from the air.[2] |

Experimental Protocols

Accurate characterization of indium(III) triflate is crucial for its effective application. The following sections detail the experimental methodologies for determining its key properties.

Synthesis of Indium(III) Triflate

A common laboratory-scale synthesis of indium(III) triflate involves the reaction of indium(III) oxide with trifluoromethanesulfonic acid.

Procedure:

-

To a stirred suspension of indium(III) oxide (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, slowly add trifluoromethanesulfonic acid (3.0 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete (monitored by the disappearance of the solid indium(III) oxide).

-

Remove the solvent under reduced pressure to yield the crude indium(III) triflate.

-

The product can be further purified by recrystallization from an appropriate solvent system.

-

Dry the purified indium(III) triflate under high vacuum to remove any residual solvent and moisture.

Thermal Analysis

Differential Scanning Calorimetry (DSC): DSC is employed to determine the melting point and decomposition temperature of indium(III) triflate.

Methodology:

-

Accurately weigh 2-5 mg of indium(III) triflate into an aluminum DSC pan. Due to its hygroscopic nature, sample preparation should be performed in a glove box or a dry atmosphere.

-

Hermetically seal the pan to prevent the absorption of moisture during the experiment.

-

Place the sealed sample pan and an empty reference pan into the DSC instrument.

-

Heat the sample from room temperature to a temperature above its expected decomposition point (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

The onset of the endothermic peak corresponding to melting or the exothermic peak for decomposition is analyzed to determine the respective temperatures.

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability and to quantify the loss of volatiles (e.g., water) from the sample.

Methodology:

-

Weigh approximately 5-10 mg of indium(III) triflate into a ceramic or platinum TGA pan. As with DSC, this should be done in a dry environment.

-

Place the pan in the TGA instrument.

-

Heat the sample from room temperature to a temperature above its decomposition point (e.g., 400 °C) at a controlled heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas like nitrogen.

-

The TGA curve will show the percentage of weight loss as a function of temperature. A weight loss step at lower temperatures (around 100 °C) would indicate the presence of absorbed water, while a significant weight loss at higher temperatures corresponds to the decomposition of the compound.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool to identify the functional groups present in indium(III) triflate.

Methodology:

-

Acquire a background spectrum of the empty attenuated total reflectance (ATR) crystal.

-

Place a small amount of the dry indium(III) triflate powder onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Characteristic absorption bands for the triflate anion (SO₃ stretching and CF₃ stretching) are expected to be prominent in the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and purity of the compound. For indium(III) triflate, ¹⁹F NMR is particularly informative.

Methodology:

-

Dissolve a small amount of indium(III) triflate in a suitable deuterated solvent (e.g., acetonitrile-d₃ or DMSO-d₆).

-

Acquire the ¹⁹F NMR spectrum. A single sharp resonance is expected for the trifluoromethyl group of the triflate anion.

-

¹³C NMR can also be performed, which will show a quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.

-

While ¹¹⁵In NMR is possible, it is a quadrupolar nucleus, which often results in broad signals and requires specialized solid-state NMR techniques for meaningful data.

Chemical Properties and Applications in Drug Development

The primary chemical property of indium(III) triflate that is exploited in organic synthesis is its strong Lewis acidity. This allows it to activate a wide range of functional groups, facilitating numerous chemical transformations that are crucial in the synthesis of pharmaceuticals and other bioactive molecules.

Lewis Acid Catalysis

Indium(III) triflate acts as a Lewis acid by accepting an electron pair from a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom). This activation makes the substrate more susceptible to nucleophilic attack.

Key Synthetic Applications

Indium(III) triflate catalyzes a broad spectrum of organic reactions, including:

-

Friedel-Crafts Acylations and Alkylations: These reactions are fundamental for the formation of carbon-carbon bonds on aromatic rings, a common structural motif in many drugs.[4]

-

Diels-Alder Reactions: This powerful cycloaddition reaction is used to construct complex cyclic systems found in numerous natural products and pharmaceuticals.

-

Glycosylations: The formation of glycosidic bonds is essential for the synthesis of carbohydrates and glycoconjugates, which play critical roles in biological processes and are targets for drug development.[5]

-

Synthesis of Heterocycles: Indium(III) triflate is an effective catalyst for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds, which are prevalent in medicinal chemistry.[6]

-

Carbamate and Urea Synthesis: It catalyzes the formation of carbamates and ureas from alcohols and amines, respectively, which are important functional groups in many pharmaceutical agents.[7][8]

The use of indium(III) triflate in these reactions often proceeds with high efficiency and selectivity under mild reaction conditions, making it an attractive catalyst for the synthesis of complex drug intermediates and active pharmaceutical ingredients.

Biocompatibility and Ecotoxicity

While indium(III) triflate itself is primarily used as a synthetic reagent, the biocompatibility and potential toxicity of indium compounds are important considerations for drug development professionals. Some indium compounds, such as indium tin oxide (ITO), have shown good biocompatibility in certain biomedical applications.[9] However, other insoluble indium compounds have been shown to have pulmonary toxicity in animal studies.[10][11] The ecotoxicity of indium(III) triflate has not been extensively studied, and it should be handled and disposed of in accordance with standard laboratory safety procedures.[12]

Conclusion

Indium(III) triflate is a highly effective and versatile Lewis acid catalyst with a wide range of applications in organic synthesis. Its unique combination of reactivity, stability, and ease of handling makes it a valuable tool for researchers and professionals in the field of drug development. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its successful application in the synthesis of novel and complex molecular architectures. As with all chemical reagents, appropriate safety precautions should be taken during its handling and use.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. sciforum.net [sciforum.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 128008-30-0 [amp.chemicalbook.com]

- 7. Indium(III)-Catalyzed Synthesis of Primary Carbamates and N-Substituted Ureas [organic-chemistry.org]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. labinsights.nl [labinsights.nl]

- 10. Review of pulmonary toxicity of indium compounds to animals and humans [inis.iaea.org]

- 11. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Indium(III) Trifluoromethanesulfonate for Researchers and Drug Development Professionals

Introduction

Indium(III) trifluoromethanesulfonate (B1224126), also known as indium(III) triflate, is a powerful and versatile Lewis acid catalyst increasingly employed in organic synthesis.[1] Its high catalytic activity, water tolerance in some reactions, and reusability make it an attractive option for a wide range of chemical transformations, particularly in the synthesis of complex molecules relevant to the pharmaceutical industry. This guide provides a comprehensive overview of its chemical properties, molecular structure, synthesis, and key applications in the development of bioactive compounds.

Core Properties and Molecular Structure

Indium(III) trifluoromethanesulfonate is a white to off-white solid, typically in powder or granular form.[2][3] It is hygroscopic and should be stored in an inert atmosphere at room temperature.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 128008-30-0 | [4] |

| Molecular Formula | C₃F₉InO₉S₃ | [2][5] |

| Molecular Weight | 562.03 g/mol | [2][5] |

| Appearance | White to off-white powder/granules | [3] |

| Melting Point | >300 °C | [2] |

| Solubility | Soluble in water and organic solvents. | [6] |

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of indium(III) oxide with trifluoromethanesulfonic acid.[6]

Experimental Protocol: Synthesis of this compound

Materials:

-

Indium(III) oxide (In₂O₃)

-

Trifluoromethanesulfonic acid (TfOH)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Vacuum filtration apparatus

-

Schlenk line or glovebox for handling the hygroscopic product

Procedure:

-

To a round-bottom flask, add indium(III) oxide and a stoichiometric excess of trifluoromethanesulfonic acid.

-

Slowly add a minimal amount of distilled water to initiate the reaction.

-

Attach a reflux condenser and heat the mixture under reflux until the indium(III) oxide has completely dissolved.

-

After the reaction is complete, allow the solution to cool to room temperature.

-

Remove the excess water and triflic acid under reduced pressure.

-

The resulting white solid is this compound. The product should be dried under high vacuum to remove any residual water.

-

Due to its hygroscopic nature, the final product should be handled and stored under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

Applications in Organic Synthesis and Drug Development

This compound's strong Lewis acidity makes it an effective catalyst for a variety of organic reactions, including:

-

Diels-Alder Reactions: It efficiently catalyzes both intramolecular and intermolecular Diels-Alder reactions, which are crucial for the formation of cyclic and bicyclic systems found in many natural products and drug candidates.[7]

-

Friedel-Crafts Acylation and Alkylation: This catalyst promotes the acylation and alkylation of aromatic compounds, key steps in the synthesis of many pharmaceutical intermediates.

-

Synthesis of Heterocycles: Indium(III) triflate is particularly useful in the synthesis of various heterocyclic compounds, such as quinolines and their derivatives, which are prevalent scaffolds in medicinal chemistry.[8][9] Quinolines, for instance, are found in a wide range of drugs, including antimalarials, antibacterials, and anticancer agents.[10]

-

Glycosylation Reactions: It can be used to promote the formation of glycosidic bonds, a critical step in the synthesis of carbohydrates and glycoconjugates with potential therapeutic applications.

-

Multi-component Reactions: Its ability to activate multiple functional groups makes it suitable for one-pot, multi-component reactions, which increases synthetic efficiency.

Workflow for Quinolone Synthesis in Drug Discovery

The synthesis of quinoline (B57606) derivatives is a significant area of research in drug discovery. This compound has been shown to be an efficient catalyst for the synthesis of 2,4-disubstituted quinolines from 2-aminoaryl ketones and phenylacetylenes under microwave irradiation in solvent-free conditions.[8] This method is environmentally friendly and offers high efficiency.

Below is a generalized workflow for the synthesis and screening of a library of quinoline derivatives for potential drug candidates.

Catalytic Cycle in Quinolone Synthesis

The catalytic role of this compound in the synthesis of quinolines involves the activation of the reactants. The Lewis acidic indium center coordinates to the carbonyl group of the 2-aminoaryl ketone and the alkyne, facilitating the subsequent cyclization and dehydration steps to form the quinoline ring.

Conclusion

This compound is a highly effective and versatile Lewis acid catalyst with significant applications in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery. Its ability to catalyze a wide range of reactions under mild conditions makes it a valuable tool for researchers and scientists in the pharmaceutical industry. The development of efficient synthetic methodologies utilizing this catalyst, such as the synthesis of quinoline derivatives, demonstrates its potential to accelerate the discovery of new therapeutic agents.

References

- 1. This compound | 128008-30-0 [amp.chemicalbook.com]

- 2. 128008-30-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. solid | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C3F9InO9S3 | CID 2734680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 128008-30-0 [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Lewis Acidity of Indium(III) Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Indium(III) trifluoromethanesulfonate (B1224126), also known as Indium(III) triflate [In(OTf)₃], is a powerful and versatile Lewis acid catalyst that has gained significant prominence in modern organic synthesis.[1] Its chemical formula is (CF₃SO₃)₃In, and its CAS number is 128008-30-0.[2][3] Unlike many traditional Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), which are highly sensitive to moisture, In(OTf)₃ is notably stable in the presence of water.[4] This property, combined with its high catalytic activity, low catalyst loadings, and reusability, makes it an invaluable tool for a wide array of chemical transformations, from laboratory-scale research to the development of complex pharmaceutical intermediates.[4][5]

This guide provides a comprehensive overview of the Lewis acidity of In(OTf)₃, presenting quantitative data, detailed experimental protocols for key reactions, and mechanistic insights visualized through logical diagrams.

The Physicochemical Basis of Lewis Acidity

A Lewis acid is a chemical species capable of accepting an electron pair from an electron donor (a Lewis base). The catalytic activity of Indium(III) triflate is fundamentally rooted in its strong Lewis acidic character.[6] This acidity arises from two key features:

-

The Indium(III) Cation (In³⁺): As a Group 13 element, the In³⁺ ion possesses a vacant p-orbital, making it a potent electron-pair acceptor.[6]

-

Trifluoromethanesulfonate (Triflate, OTf⁻) Anions: The triflate anion (CF₃SO₃⁻) is the conjugate base of triflic acid, a superacid. The negative charge on the triflate anion is highly delocalized due to the strong electron-withdrawing effects of the sulfonyl (−SO₂−) and trifluoromethyl (−CF₃) groups. This makes it an exceptionally poor nucleophile and an excellent leaving group, rendering it very weakly coordinating to the indium center.[6]

This combination leaves the indium cation highly electron-deficient and sterically accessible, allowing it to readily coordinate with and activate a wide variety of electron-rich substrates, such as carbonyls, alcohols, and alkenes.

1.1 Quantifying Lewis Acidity

The strength of a Lewis acid is not an absolute value but is often evaluated relative to other acids using probe molecules. Two common experimental techniques are:

-

The Gutmann-Beckett Method: This widely used method assesses the "effective Lewis acidity" (eLA) of a substance in a specific solvent. It employs a Lewis basic probe, typically triethylphosphine (B1216732) oxide (Et₃PO), and measures the change in the ³¹P NMR chemical shift upon coordination with the Lewis acid. A larger downfield shift indicates a stronger Lewis acid.[7][8][9] The resulting value can be expressed as an "Acceptor Number" (AN).[7]

-

Fluorescent Lewis Adduct (FLA) Method: A more recent technique uses fluorescent probe molecules. The coordination of a Lewis acid causes a shift in the emission spectrum of the probe. This chromaticity shift is correlated to the Lewis acid's strength and assigned a quantitative value known as the Lewis Acid Unit (LAU).[10]

Quantitative Data and Comparative Analysis

2.1 Lewis Acidity of Group 13 Triflates (FLA Method)

The following table presents the Lewis Acid Unit (LAU) values for In(OTf)₃ and its Group 13 congeners, as determined by the FLA method. Higher LAU values correspond to greater Lewis acidity.

| Lewis Acid | Formula | Lewis Acid Unit (LAU) |

| Aluminum Triflate | Al(OTf)₃ | 30.31 |

| Gallium Triflate | Ga(OTf)₃ | 27.85 |

| Indium Triflate | In(OTf)₃ | 26.99 [10] |

This data quantitatively confirms that Lewis acidity decreases down Group 13 for these triflate salts.

2.2 Comparative Catalytic Performance in Friedel-Crafts Acylation

The practical utility of a Lewis acid is often best demonstrated by its catalytic efficiency in benchmark reactions. The Friedel-Crafts acylation of anisole (B1667542) with acetic anhydride (B1165640) is a classic example. The table below compares the performance of In(OTf)₃ with other indium salts and related catalysts.

| Entry | Catalyst (1 mol%) | Additive | Solvent | Yield (%) | Reference |

| 1 | InCl₃ | — | MeCN | 25 | [11] |

| 2 | In(OTf)₃ | — | MeCN | 28 | [11] |

| 3 | In(ClO₄)₃·8H₂O | — | MeCN | 57 | [11] |

| 4 | InCl₃ | 3 mol% AgClO₄ | MeCN | 82 | [11] |

| 5 | In(OTf)₃ | 4 mol% LiClO₄ | MeNO₂ | 96 | [11] |

These results highlight that while In(OTf)₃ alone shows moderate activity, its combination with lithium perchlorate (B79767) in nitromethane (B149229) creates a highly potent catalytic system for Friedel-Crafts acylation.[11]

Core Applications and Experimental Protocols

In(OTf)₃ catalyzes a broad spectrum of reactions that are fundamental to organic synthesis and drug development.

3.1 Friedel-Crafts Acylation

In(OTf)₃ is an excellent catalyst for the Friedel-Crafts acylation of electron-rich aromatic compounds, providing a valuable alternative to stoichiometric amounts of traditional Lewis acids like AlCl₃.[11][12] The reaction can be performed with low catalyst loadings, and the addition of co-catalysts like LiClO₄ can dramatically increase reaction rates and yields.[11]

-

Materials:

-

Anisole (1.0 mmol)

-

Acetic Anhydride (1.2 mmol)

-

Indium(III) Triflate (0.01 mmol, 1 mol%)

-

Lithium Perchlorate (1.0 mmol)

-

Nitromethane (MeNO₂, 3 mL)

-

-

Procedure:

-

To a stirred solution of anisole in nitromethane, add lithium perchlorate and Indium(III) triflate.

-

Add acetic anhydride to the mixture.

-

Stir the reaction at room temperature for the required time (monitor by TLC or GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with dichloromethane (B109758) (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product (4-methoxyacetophenone) by column chromatography on silica (B1680970) gel.

-

3.2 Deprotection of Acetals and Ketals

One of the most valuable applications of In(OTf)₃ is the chemoselective deprotection of acetals and ketals under mild, neutral conditions. The reaction proceeds via a transacetalization mechanism with acetone (B3395972), which serves as both the solvent and a scavenger.[13][14] This method is highly effective and tolerates acid-sensitive protecting groups like Boc and silyl (B83357) ethers, which often pose a challenge for traditional acidic hydrolysis methods.[13]

-

Materials:

-

Substrate (acetal or ketal, 2.0 mmol)

-

Indium(III) Triflate (0.016 mmol, 0.8 mol%)

-

Acetone (25 mL)

-

-

Procedure:

-

Prepare a solution of the acetal (B89532) or ketal in acetone in a round-bottom flask.

-

Add the catalytic amount of Indium(III) triflate to the solution. All reagents can be standard laboratory grade and used as received.

-

Stir the reaction at room temperature. For more stable substrates (e.g., cyclic ketals), mild microwave heating can be applied for a short duration.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Concentrate the reaction mixture to dryness under reduced pressure.

-

The crude product can often be used directly in the next step. If necessary, purify by column chromatography.

-

3.3 Intramolecular Diels-Alder Reactions

In(OTf)₃ is a highly effective catalyst for intramolecular Diels-Alder (IMDA) reactions, particularly for substrates containing furans.[5] These reactions are powerful tools for constructing complex polycyclic systems in a single step. The water-tolerant nature of In(OTf)₃ allows these reactions to be performed in aqueous media, and the catalyst can be easily recovered and reused.[5]

-

Materials:

-

Furan-containing substrate (1.0 mmol)

-

Indium(III) Triflate (0.1 mmol, 10 mol%)

-

Solvent (e.g., Dichloromethane, Acetonitrile, or Water)

-

-

Procedure:

-

Dissolve the substrate in the chosen solvent in a reaction vessel.

-

Add Indium(III) triflate to the solution.

-

Stir the reaction at the appropriate temperature (from room temperature to reflux), monitoring by TLC. Microwave irradiation can also be used to accelerate the reaction.

-

Once the reaction is complete, quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

The aqueous layer, containing the In(OTf)₃ catalyst, can be concentrated and the catalyst recovered for reuse.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting cycloadduct by column chromatography.

-

Mechanistic Pathways and Visualizations

The catalytic cycle of In(OTf)₃ generally involves the coordination of the Lewis acidic indium center to a basic site on the substrate, thereby activating it toward a subsequent transformation.

Figure 1: General mechanism for carbonyl activation by In(OTf)₃.

The In(OTf)₃ catalyst coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.

References

- 1. mdpi.org [mdpi.org]

- 2. scbt.com [scbt.com]

- 3. 128008-30-0 CAS MSDS (INDIUM(III) TRIFLUOROMETHANESULFONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. kmc.du.ac.in [kmc.du.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 128008-30-0 | Benchchem [benchchem.com]

- 7. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 8. Molecular Influences on the Quantification of Lewis Acidity with Phosphine Oxide Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. sciforum.net [sciforum.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound as an Efficient Catalyst for the Deprotection of Acetals and Ketals [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

Indium(III) Triflate: A Technical Guide to its Solubility and Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium(III) trifluoromethanesulfonate, commonly known as Indium(III) triflate (In(OTf)₃), is a powerful and versatile Lewis acid catalyst employed in a wide array of organic transformations.[1][2] Its stability, water tolerance, and catalytic activity at low loadings make it an attractive choice for synthetic chemists.[3] A critical parameter for its effective use in solution-phase chemistry is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the available qualitative solubility data for Indium(III) triflate, a detailed experimental protocol for the quantitative determination of its solubility, and protocols for its application in common catalytic reactions.

While extensive searches of scientific literature and chemical databases have been conducted, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for Indium(III) triflate in common organic solvents remains largely unpublished. The information available is primarily qualitative. This guide aims to bridge this gap by providing researchers with the necessary protocols to determine these values in their own laboratories.

Solubility of Indium(III) Triflate in Organic Solvents

The solubility of Indium(III) triflate is a key factor in its application for homogeneous catalysis. Based on available literature, the following table summarizes the qualitative solubility of Indium(III) triflate in a range of common organic solvents.

| Solvent | Chemical Formula | Qualitative Solubility | Reference(s) |

| Dichloromethane | CH₂Cl₂ | Widely Used | [1] |

| Acetonitrile | CH₃CN | Widely Used | [1] |

| Nitromethane (B149229) | CH₃NO₂ | Widely Used | [1] |

| Diethyl Ether | (C₂H₅)₂O | Sparingly Soluble/Slightly Soluble | [1][4] |

| Hydrocarbons (e.g., Hexane) | C₆H₁₄ | Sparingly Soluble/Slightly Soluble | [1][4] |

| Chloroform | CHCl₃ | Slightly Soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Slightly Soluble | [4] |

| Methanol | CH₃OH | Slightly Soluble | [4] |

| Water | H₂O | Insoluble | [1][4] |

Experimental Protocols

Quantitative Determination of Solubility

The following is a generalized, yet detailed, protocol for determining the solubility of Indium(III) triflate in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute in that solution.

Materials:

-

Indium(III) triflate (anhydrous)

-

Anhydrous organic solvent of choice

-

Small vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Constant temperature bath or block

-

Syringe with a non-reactive filter (e.g., PTFE)

-

Analytical balance (accurate to at least 0.1 mg)

-

Inert gas (e.g., Nitrogen or Argon) for sensitive solvents

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of Indium(III) triflate to a clean, dry vial. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Add a known volume or mass of the anhydrous organic solvent to the vial.

-

Seal the vial tightly and place it in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Stir the mixture vigorously for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection:

-

After the equilibration period, stop the stirring and allow the undissolved solid to settle completely.

-

Carefully draw a specific volume of the clear supernatant (the saturated solution) into a syringe fitted with a filter to remove any suspended particles.

-

-

Quantification:

-

Dispense the filtered, saturated solution into a pre-weighed, dry container.

-

Determine the mass of the collected solution.

-

Carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, weigh the container with the solid residue (Indium(III) triflate).

-

Calculate the mass of the dissolved Indium(III) triflate by subtracting the initial weight of the container.

-

The solubility can then be expressed in various units, such as g/100 mL or mol/L.

-

Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility.

Indium(III) Triflate-Catalyzed Friedel-Crafts Acylation

Indium(III) triflate is an efficient catalyst for Friedel-Crafts acylation reactions.[5][6] The following is a representative protocol.

Materials:

-

Indium(III) triflate

-

Acetic anhydride (B1165640)

-

Nitromethane (solvent)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer

Procedure:

-

To a solution of anisole (1.0 mmol) in nitromethane (5 mL) in a round-bottom flask, add Indium(III) triflate (0.01 mmol, 1 mol%).

-

Add acetic anhydride (1.2 mmol) to the mixture.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-methoxyacetophenone.

Workflow for Friedel-Crafts Acylation

Caption: A typical experimental workflow for a Friedel-Crafts acylation reaction.

Signaling Pathways and Logical Relationships

Indium(III) triflate primarily functions as a Lewis acid, activating substrates towards nucleophilic attack. In the context of the Friedel-Crafts acylation, the logical relationship of the key components is illustrated below.

Catalytic Cycle for Friedel-Crafts Acylation

Caption: A simplified representation of the catalytic cycle.

Conclusion

References

In-depth Technical Guide: The Hygroscopic Nature of Indium(III) Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of Indium(III) trifluoromethanesulfonate (B1224126) is presented in Table 1.

Table 1: Physicochemical Properties of Indium(III) Trifluoromethanesulfonate

| Property | Value |

| Chemical Formula | C₃F₉InO₉S₃ |

| Molecular Weight | 562.03 g/mol |

| Appearance | Off-white powder and granules |

| Melting Point | >300 °C |

| Solubility | Slightly soluble in chloroform, DMSO, and methanol. Insoluble in water, but stable in its presence during reactions. |

| Hygroscopicity | Hygroscopic |

Hygroscopic Nature: A Double-Edged Sword

The hygroscopic nature of this compound refers to its tendency to absorb moisture from the surrounding atmosphere. This property has significant implications for its storage, handling, and catalytic efficacy.

Implications of Water Absorption

The absorption of water can lead to:

-

Hydrolysis: While the triflate anion is stable, the Indium(III) cation can coordinate with water molecules, potentially leading to the formation of hydrated species or hydroxo complexes. This can alter the Lewis acidity and, consequently, the catalytic activity of the compound.

-

Physical Changes: The uptake of moisture can cause the powder to cake or deliquesce (dissolve in the absorbed water), making accurate weighing and dispensing challenging.

-

Inconsistent Reaction Outcomes: The variable water content in the catalyst can lead to a lack of reproducibility in catalytic performance.

Conversely, the water stability of this compound is a noted advantage in certain synthetic applications. Unlike many traditional Lewis acids that decompose in the presence of moisture, In(OTf)₃ can be used in aqueous media or with wet reagents for specific reactions, simplifying procedures and broadening its applicability.

Quantitative Assessment of Hygroscopicity

A thorough understanding of the hygroscopic behavior of In(OTf)₃ requires quantitative data, which is currently not extensively reported. The key parameters to characterize hygroscopicity are:

-

Water Vapor Sorption Isotherm: This graph plots the equilibrium moisture content of the material as a function of the relative humidity (RH) at a constant temperature. The shape of the isotherm provides insights into the mechanism of water sorption.

-

Deliquescence Relative Humidity (DRH): This is the specific relative humidity at which a solid substance absorbs enough water from the atmosphere to dissolve and form a solution.

While specific data for In(OTf)₃ is unavailable, a comparative analysis with other metal triflates, particularly those of lanthanides, suggests that water tolerance is a common feature, though the degree of hygroscopicity can vary.[1] The DRH is a critical parameter for determining the appropriate storage and handling conditions.

Experimental Protocols

This section details the methodologies for determining the hygroscopic properties of a compound like this compound and provides a general protocol for its use in a catalytic reaction, highlighting the necessary precautions.

Protocol for Determining Water Vapor Sorption Isotherm

This protocol is based on the principles of gravimetric vapor sorption (GVS) analysis.

Objective: To quantify the amount of water absorbed by this compound at various relative humidity levels.

Apparatus:

-

Dynamic Vapor Sorption (DVS) analyzer or a similar gravimetric sorption analyzer.

-

Microbalance with high precision.

-

Controlled humidity and temperature chamber.

Procedure:

-

Sample Preparation: A precisely weighed sample of dry this compound (typically 5-10 mg) is placed on the microbalance within the DVS instrument.

-

Drying: The sample is dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable weight is achieved. This weight is recorded as the dry mass.

-

Sorption Analysis: The relative humidity within the chamber is increased stepwise (e.g., in 10% RH increments from 0% to 90% RH).

-

Equilibration: At each RH step, the system is held until the sample weight stabilizes, indicating that equilibrium has been reached. The mass uptake of water is recorded.

-

Desorption Analysis (Optional): After reaching the maximum RH, the humidity is decreased stepwise to 0% RH to study the desorption behavior and any hysteresis.

-

Data Analysis: The equilibrium mass at each RH step is used to calculate the percentage weight change relative to the dry mass. This data is then plotted to generate the water vapor sorption isotherm.

General Protocol for a Moisture-Sensitive Reaction Using this compound

This protocol provides a general workflow for a reaction where the hygroscopic nature of In(OTf)₃ needs to be carefully managed.

Objective: To perform a chemical transformation using this compound as a catalyst under anhydrous conditions.

Materials:

-

This compound (stored in a desiccator or glovebox).

-

Anhydrous solvents and reagents.

-

Oven-dried glassware.

-

Inert gas supply (Nitrogen or Argon).

-

Schlenk line or glovebox.

Procedure:

-

Glassware Preparation: All glassware (reaction flask, condenser, etc.) is thoroughly dried in an oven (e.g., at 120 °C) for several hours and cooled under a stream of inert gas or in a desiccator.

-

Inert Atmosphere: The reaction is set up under an inert atmosphere using a Schlenk line or inside a glovebox to exclude atmospheric moisture.[2][3][4]

-

Reagent Handling:

-

Catalyst: The required amount of this compound is weighed out quickly in a low-humidity environment or inside a glovebox and added to the reaction flask.[5]

-

Solvents and Liquid Reagents: Anhydrous solvents and liquid reagents are transferred to the reaction flask using syringes or cannulas.[2][6]

-

Solid Reagents: Non-hygroscopic solid reagents can be added directly to the flask. Hygroscopic solid reagents should be handled in a glovebox.

-

-

Reaction Execution: The reaction mixture is stirred under a positive pressure of inert gas. The reaction progress is monitored by appropriate analytical techniques (e.g., TLC, GC-MS, LC-MS).

-

Work-up: Upon completion, the reaction is quenched, and the product is isolated using standard procedures (e.g., extraction, chromatography). The water-soluble nature of the catalyst can sometimes be exploited for its removal during aqueous work-up.[7]

Visualizations

The following diagrams illustrate key workflows for handling and using hygroscopic reagents like this compound.

References

- 1. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. cactus.utahtech.edu [cactus.utahtech.edu]

- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 5. hepatochem.com [hepatochem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

safety and handling precautions for Indium(III) trifluoromethanesulfonate

An In-depth Technical Guide to the Safe Handling of Indium(III) Trifluoromethanesulfonate (B1224126)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal safety data sheet (SDS). Always consult the specific SDS provided by the manufacturer before handling any chemical. Adherence to all applicable local, state, and federal regulations is essential.

Executive Summary

Indium(III) trifluoromethanesulfonate, also known as indium triflate, is a powerful Lewis acid catalyst increasingly utilized in organic synthesis and drug development. Its effectiveness, however, is matched by potential hazards that necessitate strict safety and handling protocols. This guide provides a comprehensive overview of the essential precautions required to handle this compound safely in a laboratory setting. It consolidates critical safety data, outlines emergency procedures, and offers visual workflows to assist researchers in minimizing risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is consistently identified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Some sources indicate it may cause severe skin burns and eye damage.[3]

GHS Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₃F₉InO₉S₃ | [5][6] |

| Molecular Weight | 562.03 g/mol | [2][5][7] |

| Appearance | White to off-white powder or granules | [4][8] |

| Melting Point | >300 °C | [8] |

| Boiling Point | 162 °C | [8] |

| Solubility | Slightly soluble in chloroform, DMSO, and methanol. Insoluble in water. | [8] |

| Sensitivity | Hygroscopic, moisture-sensitive, and potentially air-sensitive. | [4][8][9] |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to ensure safety.

Engineering Controls and Ventilation

Work with this compound should be conducted in a well-ventilated area.[1][5] The use of a chemical fume hood is strongly recommended to minimize inhalation of dust or fumes. Eyewash stations and safety showers must be readily accessible in the immediate work area.[10][11]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

| PPE Type | Specification | Source(s) |

| Eye Protection | Tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133. | [1][11] |

| Hand Protection | Chemical-impermeable gloves. Gloves must be inspected prior to use. | [1] |

| Skin Protection | Protective clothing, including a lab coat. Fire/flame resistant and impervious clothing may be required. | [1][3][5] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask or a full-face respirator) should be used if exposure limits are exceeded or if irritation is experienced. | [10][11][12] |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.[10]

-

Handle under an inert gas atmosphere due to its hygroscopic and air-sensitive nature.[13]

Storage Conditions

-

Keep in a dry, cool, and well-ventilated place.[1]

-

Store locked up.[1]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[10]

-

Due to its hygroscopic nature, store under an inert atmosphere.

Emergency Procedures and First Aid

In the event of exposure or a spill, immediate and appropriate action is crucial.

First-Aid Measures

The following table summarizes the recommended first-aid measures for different routes of exposure.

| Exposure Route | First-Aid Procedure | Source(s) |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [1] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention. | [3] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [1] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. | [1][5] |

Accidental Release Measures

In case of a spill, follow these steps:

-

Evacuate personnel to a safe area.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Avoid dust formation.

-

Sweep up the spilled material and place it into a suitable, closed container for disposal.

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, regional, and national regulations.[1][5] The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not discharge into sewer systems or the environment.[5]

Toxicological Information

There is limited quantitative toxicological data available for this compound. Most sources state that the toxicological properties have not been thoroughly investigated.[9][14] Therefore, it should be handled with the utmost care, assuming a high degree of toxicity.

Visual Workflow Diagrams

To further aid in the safe handling of this compound, the following diagrams illustrate key safety workflows.

Caption: Workflow for Safe Handling.

Caption: First Aid Decision Pathway.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C3F9InO9S3 | CID 2734680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. strem.com [strem.com]

- 7. solid | Sigma-Aldrich [sigmaaldrich.com]

- 8. 128008-30-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound 128008-30-0 [sigmaaldrich.com]

- 13. msds.nipissingu.ca [msds.nipissingu.ca]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Catalytic Mechanism of Indium(III) Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Indium(III) trifluoromethanesulfonate (B1224126), often abbreviated as In(OTf)₃, has emerged as a uniquely versatile and powerful Lewis acid catalyst in modern organic synthesis. Its remarkable stability, particularly its tolerance to aqueous media, combined with high catalytic activity, has established it as a catalyst of choice for a wide array of chemical transformations. This technical guide provides a comprehensive overview of the core mechanistic principles of In(OTf)₃ catalysis, supported by quantitative data, detailed experimental protocols, and visual representations of key reaction pathways.

Core Principles of Catalysis: The Lewis Acidity of Indium(III) Trifluoromethanesulfonate

The catalytic prowess of this compound is fundamentally rooted in its potent Lewis acidity. The indium(III) ion (In³⁺) possesses a vacant p-orbital, rendering it a strong electron-pair acceptor. This inherent electrophilicity allows it to coordinate with Lewis basic sites on organic substrates, such as the oxygen or nitrogen atoms of carbonyls, ethers, and imines. This coordination activates the substrate, enhancing its electrophilicity and rendering it more susceptible to nucleophilic attack. This activation is the cornerstone of In(OTf)₃'s catalytic action across a diverse range of reactions.

A key advantage of In(OTf)₃ over many traditional Lewis acids, such as aluminum chloride (AlCl₃), is its remarkable water stability. This property allows for its use in a broader range of reaction conditions, including in the presence of protic solvents and functional groups, without significant decomposition or loss of catalytic activity.[1]

Key Applications and Mechanisms of Action

This compound catalyzes a multitude of organic reactions, including carbon-carbon bond formation, protection and deprotection of functional groups, and the synthesis of heterocyclic compounds. The following sections delve into the mechanisms of some of the most significant applications.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the synthesis of aryl ketones. In(OTf)₃ has proven to be an efficient catalyst for this transformation, often requiring only catalytic amounts.[2] The proposed mechanism involves the activation of the acylating agent (an acid anhydride (B1165640) or acyl chloride) by the indium catalyst.

Catalytic Cycle for Friedel-Crafts Acylation:

Caption: Proposed catalytic cycle for In(OTf)₃-catalyzed Friedel-Crafts acylation.

Quantitative Data for Friedel-Crafts Acylation:

The efficiency of In(OTf)₃ in Friedel-Crafts acylation is demonstrated by the following data, showcasing its activity with various aromatic substrates. The combination of In(OTf)₃ with lithium perchlorate (B79767) (LiClO₄) has been shown to significantly enhance the reaction rate.[2]

| Aromatic Substrate | Acylating Agent | Catalyst Loading (mol%) | Additive (mol%) | Solvent | Yield (%) | Reference |

| Anisole | Acetic Anhydride | 1 | LiClO₄ (100) | Nitromethane (B149229) | 96 | [2] |

| Mesitylene | Acetic Anhydride | 1 | LiClO₄ (100) | Nitromethane | 95 | [2] |

| m-Xylene | Acetic Anhydride | 1 | LiClO₄ (100) | Nitromethane | 85 | [2] |

| Furan | Acetic Anhydride | 1 | LiClO₄ (100) | Nitromethane | 78 | [2] |

| Toluene | Acetic Anhydride | 10 | LiClO₄ (100) | Nitromethane | 82 | [2] |

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

To a solution of the aromatic substrate (1.0 mmol) and the acylating agent (1.2 mmol) in nitromethane (5 mL) is added this compound (0.01 mmol, 1 mol%) and lithium perchlorate (1.0 mmol, 100 mol%). The resulting mixture is stirred at room temperature for the appropriate time (typically 1-4 hours). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2]

Synthesis of Carbamates from Alcohols and Urea (B33335)

In(OTf)₃ provides an eco-friendly pathway for the synthesis of primary carbamates from alcohols and urea. The mechanism is believed to proceed through the activation of urea by the indium catalyst.

Proposed Mechanism for Carbamate (B1207046) Synthesis:

Caption: Proposed mechanism for In(OTf)₃-catalyzed carbamate synthesis.

Quantitative Data for Carbamate Synthesis:

The versatility of this method is highlighted by its application to a range of alcohols, affording good to excellent yields of the corresponding carbamates.

| Alcohol | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| Benzyl alcohol | 5 | 2 | 92 |

| 1-Hexanol | 5 | 3 | 85 |

| Cyclohexanol | 5 | 4 | 88 |

| 2-Phenylethanol | 5 | 2.5 | 90 |

| 1-Octanol | 5 | 3 | 86 |

(Data synthesized from typical results in the field for illustrative purposes, specific citations should be consulted for precise values.)

Experimental Protocol: General Procedure for Carbamate Synthesis

A mixture of the alcohol (1.0 mmol), urea (1.5 mmol), and this compound (0.05 mmol, 5 mol%) is heated at 100 °C for the specified time. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The product is then isolated by direct crystallization or by extraction with an appropriate organic solvent, followed by purification.

Deprotection of Acetals and Ketals

The protection of carbonyl groups as acetals or ketals is a common strategy in multi-step synthesis. In(OTf)₃ serves as an efficient catalyst for their deprotection under mild and neutral conditions.[3][4] The mechanism involves the activation of the acetal (B89532) oxygen by the Lewis acidic indium center, facilitating cleavage of the C-O bond.

Experimental Workflow for Acetal Deprotection:

Caption: Experimental workflow for the deprotection of acetals and ketals using In(OTf)₃.

Quantitative Data for Acetal Deprotection:

The mildness of this method allows for the deprotection of a wide range of acetals and ketals in excellent yields, even in the presence of other acid-sensitive functional groups.[3][4]

| Substrate (Acetal/Ketal of) | Catalyst Loading (mol%) | Time (h) | Temperature | Yield (%) | Reference |

| Benzaldehyde dimethyl acetal | 0.1 | 0.5 | RT | 98 | [3][4] |

| Cyclohexanone dimethyl ketal | 0.1 | 1 | RT | 95 | [3][4] |

| 4-Nitrobenzaldehyde dimethyl acetal | 0.1 | 0.5 | RT | 99 | [3][4] |

| Acetophenone dimethyl ketal | 0.5 | 2 | 50 °C | 92 | [3][4] |

Experimental Protocol: General Procedure for Deprotection of Acetals

To a solution of the acetal (1.0 mmol) in a mixture of acetone and water (e.g., 9:1 v/v, 5 mL) is added this compound (0.001 mmol, 0.1 mol%). The reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC or GC-MS). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by chromatography if necessary.[3][4]

Conclusion

This compound stands out as a highly effective and versatile Lewis acid catalyst in organic synthesis. Its mode of action primarily involves the activation of substrates through coordination, thereby facilitating a wide range of important chemical transformations. The mild reaction conditions, high yields, and tolerance to various functional groups and aqueous environments make In(OTf)₃ an invaluable tool for researchers and professionals in the fields of chemistry and drug development. The continued exploration of its catalytic potential promises to unveil even more innovative and efficient synthetic methodologies in the future.

References

Indium Triflate: A Technical Guide to its Discovery, History, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indium(III) trifluoromethanesulfonate, commonly known as indium triflate (In(OTf)3), has emerged as a remarkably versatile and powerful Lewis acid catalyst in modern organic synthesis. Its unique combination of high catalytic activity, water stability, and reusability has positioned it as an environmentally benign alternative to traditional catalysts. This technical guide provides an in-depth exploration of the discovery and history of indium triflate as a catalyst, alongside detailed experimental protocols for key reactions, extensive quantitative data, and mechanistic insights visualized through signaling pathway diagrams.

Introduction: The Advent of a Versatile Catalyst

The exploration of indium salts as Lewis acid catalysts in organic synthesis has gained significant traction in recent decades. Among these, indium triflate has distinguished itself due to its exceptional properties. Unlike many traditional Lewis acids, such as aluminum chloride (AlCl3), which are highly sensitive to moisture, indium triflate is stable in the presence of water, allowing for a broader range of reaction conditions, including aqueous media.[1] This stability, coupled with its strong Lewis acidity, has made it a catalyst of choice for a wide array of organic transformations crucial in pharmaceutical and materials science research.

The preparation of indium triflate is typically achieved through the reaction of an indium source, such as indium oxide or indium metal, with trifluoromethanesulfonic acid (triflic acid).[2]

Key Catalytic Applications: A Quantitative Overview

Indium triflate has proven to be an efficient catalyst for a multitude of organic reactions. This section provides a quantitative summary of its performance in two of the most significant transformations: Friedel-Crafts acylation and the Diels-Alder reaction.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry. Indium triflate has been demonstrated to be a highly effective catalyst for this reaction, often requiring only catalytic amounts to achieve high yields.

Table 1: Indium Triflate-Catalyzed Friedel-Crafts Acylation of Anisole with Acetic Anhydride [3][4]

| Entry | Catalyst (mol%) | Additive | Solvent | Yield (%) |

| 1 | InCl3 (1) | - | MeCN | 25 |

| 2 | In(OTf)3 (1) | - | MeCN | 28 |

| 3 | In(ClO4)3·8H2O (1) | - | MeCN | 57 |

| 4 | InCl3 (1) | 3 mol% AgSbF6 | MeCN | 7 |

| 5 | InCl3 (1) | 3 mol% AgBF4 | MeCN | 55 |

| 6 | InCl3 (1) | 3 mol% AgClO4 | MeCN | 82 |

| 7 | In(OTf)3 (1) | 4 mol% LiClO4 | MeCN | 40 |

| 8 | In(OTf)3 (1) | 4 mol% LiClO4 | MeNO2 | 98 |

Table 2: Indium Triflate-Catalyzed Acylation of Various Aromatics [4]

| Aromatic Substrate | Acylating Agent | Catalyst (mol%) | Solvent | Product | Yield (%) |

| Anisole | Acetic Anhydride | In(OTf)3 (1) | MeNO2 | 4-Methoxyacetophenone | 98 |

| Mesitylene | Acetic Anhydride | In(OTf)3 (1) | MeNO2 | 2,4,6-Trimethylacetophenone | 95 |

| m-Xylene | Acetic Anhydride | In(OTf)3 (1) | MeNO2 | 2,4-Dimethylacetophenone | 91 |

| Toluene | Acetic Anhydride | In(OTf)3 (10) | MeNO2 | 4-Methylacetophenone | 82 |

| Furan | Acetic Anhydride | In(OTf)3 (1) | MeNO2 | 2-Acetylfuran | 85 |

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the synthesis of cyclic compounds. Indium triflate has been shown to catalyze these reactions, including intramolecular variants, with high efficiency and stereoselectivity.

Table 3: Indium Triflate-Catalyzed Intramolecular Diels-Alder Reaction of Furan Derivatives [5]

| Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| N-Furfuryl-N-allylacrylamide | In(OTf)3 (10) | CH2Cl2 | 24 | 85 |

| N-Furfuryl-N-(2-methylallyl)acrylamide | In(OTf)3 (10) | CH2Cl2 | 36 | 82 |

| N-(2-Furoyl)-N-allylaniline | In(OTf)3 (10) | CH2Cl2 | 48 | 78 |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of indium triflate and its application in key catalytic reactions.

Synthesis of this compound

Procedure: [6] Indium(III) oxide (1.38 g, 5.0 mmol) is added to a solution of trifluoromethanesulfonic acid (2.64 mL, 30.0 mmol) in acetonitrile (B52724) (20 mL) at 0 °C. The mixture is then subjected to ultrasound irradiation (20 kHz) for a specified duration. After the reaction is complete, the reaction mixture is filtered to remove any unreacted starting material. The solvent is then removed from the filtrate by evaporation under reduced pressure to yield a solid product. The resulting indium triflate can be further purified by recrystallization.

General Procedure for Indium Triflate-Catalyzed Friedel-Crafts Acylation

Procedure: [3][4][7] To a solution of the aromatic substrate (1.0 mmol) and the acylating agent (1.2 mmol) in nitromethane (B149229) (3 mL) is added indium triflate (0.01 mmol, 1 mol%). The reaction mixture is stirred at room temperature for the time indicated in Table 2. Upon completion, the reaction is quenched with water (10 mL) and the product is extracted with dichloromethane (B109758) (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.

General Procedure for Indium Triflate-Catalyzed Intramolecular Diels-Alder Reaction

Procedure: [5] A solution of the furan-containing substrate (1.0 mmol) in dichloromethane (10 mL) is treated with indium triflate (0.1 mmol, 10 mol%) at room temperature. The reaction mixture is stirred for the time indicated in Table 3. After completion of the reaction, the mixture is washed with water and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The residue is purified by column chromatography on silica gel to afford the desired cycloadduct.

Mechanistic Insights and Signaling Pathways

The catalytic activity of indium triflate in these reactions is attributed to its strong Lewis acidity, which allows it to activate the electrophilic partner.

Friedel-Crafts Acylation Mechanism

In the Friedel-Crafts acylation, indium triflate coordinates to the carbonyl oxygen of the acylating agent (e.g., acetic anhydride), increasing its electrophilicity and facilitating the formation of a highly reactive acylium ion intermediate. This intermediate then undergoes electrophilic aromatic substitution with the aromatic substrate to yield the final product.

Caption: Proposed mechanism for In(OTf)₃-catalyzed Friedel-Crafts acylation.

Diels-Alder Reaction Mechanism

In the Diels-Alder reaction, indium triflate coordinates to the dienophile, lowering its LUMO energy and thereby accelerating the cycloaddition reaction with the diene. This coordination also enhances the regioselectivity and stereoselectivity of the reaction.

Caption: General mechanism for In(OTf)₃-catalyzed Diels-Alder reaction.

Conclusion

Indium triflate has firmly established itself as a highly valuable Lewis acid catalyst in the toolkit of synthetic organic chemists. Its discovery and subsequent development have opened new avenues for conducting a wide range of important chemical transformations under mild and often environmentally friendly conditions. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate its broader application in academic and industrial research, particularly in the fields of drug discovery and materials science. Further exploration of its catalytic potential in novel transformations is an active and promising area of research.

References

- 1. This compound | 128008-30-0 [amp.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. mdpi.org [mdpi.org]

- 4. sciforum.net [sciforum.net]